molecular formula C16H11ClN2O2S B11683960 2-chloro-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

2-chloro-N'-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide

Cat. No.: B11683960
M. Wt: 330.8 g/mol
InChI Key: SUVPFDJQJOQWIX-GIJQJNRQSA-N
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Description

2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

The synthesis of 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide typically involves the reaction of 2-chlorobenzohydrazide with 3-hydroxy-1-benzothiophene-2-carbaldehyde. The reaction is usually carried out in anhydrous ethanol with a few drops of glacial acetic acid as a catalyst. The mixture is stirred under reflux conditions for several hours to yield the desired hydrazone .

Chemical Reactions Analysis

2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide include:

The uniqueness of 2-chloro-N’-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylidene]benzohydrazide lies in its specific substituents, which confer unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H11ClN2O2S

Molecular Weight

330.8 g/mol

IUPAC Name

2-chloro-N-[(E)-(3-hydroxy-1-benzothiophen-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C16H11ClN2O2S/c17-12-7-3-1-5-10(12)16(21)19-18-9-14-15(20)11-6-2-4-8-13(11)22-14/h1-9,20H,(H,19,21)/b18-9+

InChI Key

SUVPFDJQJOQWIX-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(S2)/C=N/NC(=O)C3=CC=CC=C3Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=NNC(=O)C3=CC=CC=C3Cl)O

Origin of Product

United States

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